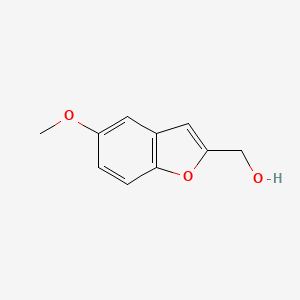

(5-Methoxy-1-benzofuran-2-yl)methanol

説明

Significance of Benzofuran (B130515) Derivatives in Chemical and Biological Sciences

Benzofuran derivatives are a major class of heterocyclic compounds that are ubiquitous in nature and are noted for their broad spectrum of pharmacological activities. nih.govrsc.orgrsc.org Their significance is underscored by their presence in numerous clinically approved drugs and their application as versatile building blocks for creating new therapeutic agents. nih.govbgu.ac.il The wide range of biological properties inherent to the benzofuran scaffold has spurred extensive research into its use for drug design and development. nih.gov

The applications of benzofuran derivatives are extensive and include:

Antimicrobial and Antifungal Agents: Many benzofuran derivatives have been synthesized and evaluated for their ability to combat various bacterial and fungal strains. nih.govbohrium.com

Antitumor Activity: The benzofuran nucleus is a key component in compounds showing promising anticancer properties. rsc.orgresearchgate.net

Antiviral Properties: Certain derivatives have demonstrated potential as antiviral agents. bohrium.comnih.gov

Anti-inflammatory and Analgesic Effects: The scaffold is associated with anti-inflammatory and pain-relieving activities. nih.govrsc.org

Enzyme Inhibition and Activation: Benzofuran derivatives can act as inhibitors or activators for various enzymes, such as tyrosinase and protein kinases. bohrium.com

Agrochemicals and Polymers: Beyond medicine, these compounds have applications in agriculture and materials science. researchgate.net

The development of novel and efficient synthetic methods to create structurally diverse benzofuran derivatives remains a key focus for academic and industrial researchers, driven by their vast potential in medicinal chemistry and drug discovery. mdpi.comresearcher.life

Overview of Benzofuran Structural Diversity and Biological Relevance

The biological activity of benzofuran derivatives is intrinsically linked to their structural diversity. The core benzofuran scaffold can be substituted at various positions, leading to a vast array of compounds with distinct physicochemical properties and pharmacological effects. researchgate.net These compounds are found in various plant families, including Fabaceae, Moraceae, and Asteraceae. mdpi.com

Structure-activity relationship (SAR) studies have shown that the type and position of substituents on the benzofuran ring dramatically influence the biological outcome. nih.gov For instance, the placement of hydroxyl or methoxy (B1213986) groups can significantly alter a compound's activity. nih.govmdpi.com Research has indicated that substitutions at the C-6 and C-3 positions can greatly impact antibacterial activity. nih.gov Similarly, the presence of methoxy groups at the C-6 position has been shown to result in higher potency in certain anticancer derivatives compared to those with methoxy groups at the C-7 position. mdpi.com

The versatility of the benzofuran nucleus allows it to be fused with other heterocyclic rings, creating hybrid molecules with enhanced or novel biological activities. nih.govbgu.ac.il This structural adaptability makes benzofurans a privileged scaffold in medicinal chemistry, continually providing new lead compounds for treating a wide range of diseases. nih.govrsc.org

Specific Context of (5-Methoxy-1-benzofuran-2-yl)methanol within Benzofuran Research

This compound is a specific derivative within the large family of benzofurans. Its primary role in research appears to be as a synthetic intermediate or a building block for the preparation of more complex, functionalized molecules. chemicalbook.com The presence of both a methoxy group on the benzene (B151609) ring and a hydroxymethyl group on the furan (B31954) ring provides two reactive sites for further chemical modification.

This compound can be utilized in the synthesis of functionalized spirocyclic compounds through dearomatizing radical cyclizations. chemicalbook.com Research into methoxy-substituted benzofurans has been active, with studies exploring their potential as, for example, adenosine (B11128) receptor antagonists. nih.gov While direct biological activity studies on this compound itself are not extensively documented in the reviewed literature, its structural components are present in various biologically active benzofuran derivatives. For example, other methoxy-benzofuran derivatives have been investigated for their anti-metastasis effects in cancer cells. mdpi.com

The synthesis of related structures, such as derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, has been undertaken to explore their potential antimicrobial activities. scispace.comresearchgate.net This highlights the general interest in the 5-methoxy-benzofuran scaffold as a basis for developing new biologically active agents.

Compound Data

Interactive Table of Properties for this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H10O3 |

| Molecular Weight | 178.18 g/mol |

| Synonyms | 5-Methoxybenzofuran-2-methanol |

| CAS Number | 135394-54-8 |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(5-methoxy-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-5,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGZJYZILIDGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569340 | |

| Record name | (5-Methoxy-1-benzofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37603-26-2 | |

| Record name | 5-Methoxy-2-benzofuranmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37603-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Methoxy-1-benzofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Methoxy 1 Benzofuran 2 Yl Methanol and Analogues

Established Synthetic Routes for Benzofuran (B130515) Core Construction

The synthesis of the benzofuran scaffold, a key structural motif in many biologically active compounds, has been extensively studied. jocpr.com Methodologies generally involve the cyclization of substituted phenols or coupling reactions that form the crucial C-O bond of the furan (B31954) ring.

Phenol-Based Cyclization Approaches

Phenol (B47542) derivatives serve as common and versatile starting materials for benzofuran synthesis. These methods typically involve the intramolecular cyclization of an ortho-substituted phenol.

One prominent strategy involves the reaction of phenols with α-haloketones. wikipedia.org This approach can be a one-step process combining O-alkylation and intramolecular cyclodehydration to yield substituted benzofurans. wikipedia.org Another significant method is the transition-metal-catalyzed cyclization of 2-alkynylphenols or their ether derivatives. jocpr.com Gold(I)-catalyzed cyclization of 2-alkynyl phenol acetals, for instance, has emerged as a leading method for forming the fused bicyclic structure, proceeding efficiently to give the benzofuran heterocycle in high yields. nih.gov Palladium-catalyzed processes are also widespread, such as the intramolecular oxidative cyclization of ortho-cinnamyl phenols, which provides functionalized 2-benzyl benzo[b]furans. organic-chemistry.org

A summary of representative phenol-based cyclization methods is presented below.

| Starting Material | Reagents/Catalyst | Product Type | Reference |

| Phenols and α-haloketones | Titanium tetrachloride | 2-Substituted benzofurans | wikipedia.org |

| 2-Alkynyl phenol acetals | Au(I) catalyst (e.g., Nolan's gold dimer hydroxide) | Benzofurans | nih.gov |

| ortho-Cinnamyl phenols | [PdCl₂(CH₃CN)₂], benzoquinone (oxidant) | 2-Benzyl benzofurans | organic-chemistry.org |

| o-Alkenyl or o-alkynyl phenols | Pd(II) catalyst | 2-Substituted benzofurans | youtube.com |

Coupling Reactions in Benzofuran Synthesis

Cross-coupling reactions, particularly those catalyzed by palladium and copper, are powerful tools for constructing the benzofuran core. ijpcbs.com The Sonogashira coupling reaction is a frequently employed method, involving the coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. jocpr.commasterorganicchemistry.comresearchgate.net This tandem, one-pot approach is highly efficient for creating substituted benzofurans from readily available starting materials. jocpr.com

These reactions offer broad substrate scope and functional group tolerance. For example, 2,3-disubstituted benzo[b]furans can be prepared under mild conditions by the Sonogashira coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst System | Key Feature | Reference |

| o-Iodophenols | Terminal alkynes | (PPh₃)PdCl₂ / CuI | Sonogashira coupling followed by intramolecular cyclization | masterorganicchemistry.comresearchgate.net |

| o-Chloroaryl alkynes | - | Pd-catalyst | Phenol formation followed by cyclization | organic-chemistry.org |

| o-Iodoanisoles | Terminal alkynes | Pd-catalyst | Sonogashira coupling followed by electrophilic cyclization | organic-chemistry.org |

Cascade Cyclization Strategies for Benzofuran Systems

Cascade reactions, also known as tandem or domino reactions, provide an efficient pathway for synthesizing complex molecules like benzofurans in a single operation without isolating intermediates. scispace.commdpi.com These strategies enhance synthetic efficiency by minimizing purification steps and reducing waste. mdpi.com

One such approach involves a radical cyclization cascade. For instance, single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization that, after an intermolecular radical-radical coupling, constructs complex benzofurylethylamine derivatives. scispace.com Another strategy involves the cascade cyclization/annulation of polyfunctionalized precursors, demonstrating a metal-free method to assemble fused heterocyclic systems under mild conditions. mdpi.com

Introduction of the 5-Methoxy Substituent

The incorporation of the 5-methoxy group, as seen in the target compound, is typically achieved by using a starting material that already contains a methoxy (B1213986) group at the para-position of the phenolic ring. The use of 4-methoxyphenol (B1676288) or its derivatives is a common and direct strategy.

For example, a synthetic route to 5-methoxybenzofuran (B76594) can start from p-methoxyphenylacetaldehyde diethylacetal, which is cyclized in the presence of polyphosphoric acid. chemicalbook.com Similarly, the synthesis of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate begins with 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, where the hydroxyl group is methylated using dimethyl sulfate (B86663) and potassium carbonate to yield the desired 5-methoxy derivative. masterorganicchemistry.com This highlights a common strategy: if a hydroxylated benzofuran is available, standard methylation procedures can be applied to install the methoxy group.

Formation of the 2-Hydroxymethyl (Methanol) Moiety

The 2-hydroxymethyl group is a primary alcohol, which is most commonly formed through the reduction of a carbonyl group at the C-2 position of the benzofuran ring. The choice of reducing agent depends on the nature of the carbonyl functional group (aldehyde, ketone, ester, or carboxylic acid).

Reduction of Aldehydes and Ketones : Aldehydes (formyl group) and ketones at the C-2 position can be readily reduced to the corresponding primary or secondary alcohols using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.orgyoutube.com This reagent is selective for aldehydes and ketones and typically does not reduce less reactive functional groups like esters or carboxylic acids. libretexts.orglibretexts.org

Reduction of Carboxylic Acids and Esters : Carboxylic acids and their esters are less reactive than aldehydes and require a more powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for these transformations. wikipedia.orgyoutube.comyoutube.com LiAlH₄ will efficiently reduce a C-2 carboxylic acid or ester (e.g., methyl or ethyl carboxylate) to the 2-hydroxymethyl group. researchgate.netyoutube.com An intermediate aldehyde is formed during the reaction but cannot be isolated as it is rapidly reduced further. youtube.comugm.ac.id

| C-2 Functional Group | Reducing Agent | Product | Reference |

| -CHO (Carbaldehyde) | Sodium Borohydride (NaBH₄) | -CH₂OH (Methanol) | libretexts.orgcambridge.org |

| -CO₂H (Carboxylic Acid) | Lithium Aluminum Hydride (LiAlH₄) | -CH₂OH (Methanol) | youtube.comyoutube.com |

| -CO₂R (Ester) | Lithium Aluminum Hydride (LiAlH₄) | -CH₂OH (Methanol) | researchgate.netugm.ac.id |

Specific Synthetic Pathways to (5-Methoxy-1-benzofuran-2-yl)methanol and its Direct Precursors/Derivatives

A specific and logical synthetic pathway to this compound involves a multi-step sequence starting from a methoxy-substituted phenol, followed by the formation and functionalization of the benzofuran ring.

A highly effective method for introducing a C-2 aldehyde group onto an electron-rich benzofuran is the Vilsmeier-Haack reaction . organic-chemistry.org This reaction uses a Vilsmeier reagent, typically formed in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic and heterocyclic compounds. masterorganicchemistry.com Benzofuran is known to undergo formylation preferentially at the 2-position.

Therefore, a plausible synthetic route is:

Synthesis of 5-Methoxy-1-benzofuran : This intermediate can be prepared from 4-methoxyphenol through various established benzofuran synthesis methods, such as those involving O-alkylation followed by cyclization.

Formylation of 5-Methoxy-1-benzofuran : The synthesized 5-methoxy-1-benzofuran can be subjected to the Vilsmeier-Haack reaction (DMF/POCl₃) to introduce an aldehyde group at the C-2 position, yielding 5-methoxy-1-benzofuran-2-carbaldehyde . ijpcbs.com

Reduction to this compound : The final step is the reduction of the 2-carbaldehyde group. This can be cleanly achieved using sodium borohydride (NaBH₄) in a suitable solvent like methanol (B129727) or ethanol (B145695) to give the target compound, this compound. libretexts.orgcambridge.org

This sequence provides a direct and high-yielding pathway to the desired product, leveraging well-established and reliable organic transformations.

Reduction of Ester or Aldehyde Precursors to the Methanol Group

A direct and common method for the synthesis of this compound involves the reduction of a corresponding carbonyl compound at the C-2 position, such as an ester or an aldehyde. Strong reducing agents are typically required for this transformation, especially for the reduction of esters.

Lithium aluminum hydride (LiAlH₄) is a powerful and widely used reducing agent in organic synthesis capable of reducing a variety of carbonyl-containing functional groups, including esters and aldehydes, to the corresponding alcohols. masterorganicchemistry.comwikipedia.org The reduction of an ester like methyl 5-methoxy-1-benzofuran-2-carboxylate with LiAlH₄ in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup, yields this compound. masterorganicchemistry.com While sodium borohydride (NaBH₄) is a milder reducing agent often used for aldehydes and ketones, LiAlH₄ is necessary for the reduction of less reactive esters. masterorganicchemistry.com

The aldehyde precursor, 5-methoxy-1-benzofuran-2-carbaldehyde, can also be readily reduced to the target alcohol. This transformation is typically accomplished using hydride-based reducing agents. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to give the primary alcohol.

Table 1: Reduction of Precursors to this compound

| Precursor | Reducing Agent | Solvent | Product |

| Methyl 5-methoxy-1-benzofuran-2-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | This compound |

| 5-Methoxy-1-benzofuran-2-carbaldehyde | Sodium Borohydride (NaBH₄) or LiAlH₄ | Methanol/Ethanol or THF | This compound |

Multi-step Syntheses from Simpler Benzofuran Derivatives

The synthesis of this compound can also be accomplished through multi-step sequences starting from more basic benzofuran structures. A logical approach begins with 5-methoxybenzofuran, which can be functionalized at the C-2 position.

A key reaction in this strategy is the introduction of a formyl group (-CHO) onto the benzofuran ring, a process known as formylation. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. numberanalytics.comwikipedia.orgorganic-chemistry.org 5-Methoxybenzofuran, being an electron-rich heterocycle due to the oxygen atom and the methoxy group, is a suitable substrate for this reaction. The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). numberanalytics.comnih.gov This electrophilic reagent attacks the electron-rich C-2 position of the benzofuran ring, leading to the formation of an iminium salt, which upon hydrolysis yields 5-methoxy-1-benzofuran-2-carbaldehyde. wikipedia.org

Once the aldehyde is synthesized, it can be subsequently reduced to the target alcohol, this compound, as described in the previous section (2.4.1), using a suitable reducing agent like sodium borohydride. This two-step process provides a reliable route to the desired product from a simpler starting material.

Table 2: Multi-step Synthesis of this compound

| Starting Material | Step 1: Reagents | Intermediate | Step 2: Reagents | Final Product |

| 5-Methoxybenzofuran | POCl₃, DMF | 5-Methoxy-1-benzofuran-2-carbaldehyde | NaBH₄, Methanol | This compound |

Green Chemistry Approaches in Benzofuran Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like benzofurans to develop more environmentally benign and sustainable processes.

One notable green approach involves the use of deep eutectic solvents (DES) as an alternative to volatile and often toxic organic solvents. For instance, a one-pot synthesis of benzofuran derivatives has been reported using a choline (B1196258) chloride-ethylene glycol (ChCl:EG) deep eutectic solvent in the presence of a copper iodide catalyst. numberanalytics.com This method offers advantages such as recyclability of the solvent and often milder reaction conditions.

Catalyst-free methods represent another significant green strategy. The synthesis of benzofuran derivatives has been achieved through catalyst-free cascade reactions between nitroepoxides and salicylaldehydes, using potassium carbonate as a base in dimethylformamide (DMF). nih.gov Eliminating the need for, often expensive and toxic, metal catalysts simplifies purification and reduces waste.

Electrochemical synthesis is also emerging as a powerful green tool. The electrosynthesis of benzofuran derivatives has been demonstrated in aqueous solutions using carbon electrodes, completely avoiding the use of catalysts and hazardous solvents. masterorganicchemistry.com This method utilizes electricity as a clean reagent to drive the chemical transformation.

Furthermore, advancements in palladium-catalyzed synthesis, a cornerstone of benzofuran chemistry, have incorporated greener aspects. These include using lower catalyst loadings, employing more environmentally friendly solvents, and developing reactions that proceed under milder temperatures. ambeed.com These strategies aim to reduce the environmental impact associated with traditional cross-coupling reactions.

Chemical Reactivity and Derivatization Studies of 5 Methoxy 1 Benzofuran 2 Yl Methanol

Reactions at the Hydroxymethyl Group (C-2 Position)

The primary alcohol functionality at the C-2 position is a prime site for a variety of chemical transformations, including esterification, etherification, oxidation, and nucleophilic substitution. These reactions allow for the introduction of diverse functional groups, enabling the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Esterification and Etherification Reactions

The hydroxyl group of (5-Methoxy-1-benzofuran-2-yl)methanol can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides under standard conditions to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides in the presence of a base, or through other established ether synthesis methodologies. These reactions are fundamental in modifying the polarity and steric properties of the molecule.

Esterification: The reaction with acylating agents can be catalyzed by acids or bases, leading to the formation of esters with various substituent groups.

Etherification: The Williamson ether synthesis, for example, would involve deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Oxidation Reactions

The primary alcohol of this compound can be oxidized to form either the corresponding aldehyde, (5-Methoxy-1-benzofuran-2-yl)carbaldehyde, or the carboxylic acid, 5-Methoxy-1-benzofuran-2-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

| Oxidation Product | Reagents and Conditions |

| (5-Methoxy-1-benzofuran-2-yl)carbaldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) |

| 5-Methoxy-1-benzofuran-2-carboxylic acid | Potassium permanganate (KMnO4), Jones reagent (CrO3/H2SO4) |

The selective oxidation to the aldehyde is crucial for subsequent reactions such as reductive amination or Wittig reactions, while the carboxylic acid provides a handle for amide bond formation and other derivatizations.

Nucleophilic Substitution Reactions

The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles at the C-2 methylene (B1212753) position. A general protocol for the direct nucleophilic substitution of alcohols, which could be applicable here, involves the use of methyltrifluoromethanesulfonate (MeOTf) as a catalyst. This method has been shown to be effective for various benzylic alcohols with a range of uncharged nucleophiles nih.gov.

Reactivity of the Benzofuran (B130515) Ring System

The benzofuran ring system in this compound is susceptible to various modifications, primarily through electrophilic aromatic substitution on the benzene (B151609) moiety and functionalization at other positions of the furan (B31954) and benzene rings. The electron-donating 5-methoxy group plays a significant role in directing these transformations.

Electrophilic Aromatic Substitution on the Benzene Moiety (e.g., 5-Methoxy influence)

The 5-methoxy group is a powerful activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. This means that incoming electrophiles will preferentially attack the C-4 and C-6 positions of the benzofuran ring. The electron-releasing nature of the methoxy (B1213986) group enhances the electron density at these positions, making them more susceptible to electrophilic attack. For instance, the bromination of a similar compound, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, has been shown to yield the 6-bromo and subsequently the 4,6-dibromo derivatives, illustrating the directing effect of the 5-methoxy group scispace.com. Photocatalytic C-H amination reactions on substrates with methoxy groups also show regioselectivity for the ortho and para positions acs.orgacs.org.

| Position | Reactivity towards Electrophiles |

| C-4 | Activated (ortho to the methoxy group) |

| C-6 | Activated (para to the methoxy group) |

| C-7 | Less activated |

Functionalization at Other Ring Positions (e.g., C-3, C-7)

While the hydroxymethyl group is at C-2, the C-3 and C-7 positions of the benzofuran ring are also amenable to functionalization.

C-3 Position: The C-3 position of the benzofuran ring is generally more nucleophilic than the C-2 position, making it a target for certain functionalization reactions hw.ac.uk. For instance, derivatives with side chains at the C-3 position have been synthesized starting from 5-methoxybenzofuran-3-yl-acetic acid dea.govresearchgate.net. This indicates that the introduction of substituents at the C-3 position is a viable strategy for derivatization.

C-7 Position: The C-7 position can also be functionalized, although it is generally less reactive than the C-4 and C-6 positions in electrophilic substitutions due to the directing effect of the 5-methoxy group. However, specific reactions can be directed to this position. For example, the synthesis of 5-Methoxy-1-benzofuran-7-sulfonyl chloride has been achieved through the sulfonylation of 5-methoxy-1-benzofuran, demonstrating that direct functionalization at the C-7 position is possible under certain conditions evitachem.com.

Formation of Hybrid Structures and Conjugates

The strategic derivatization of this compound serves as a valuable platform for the development of novel hybrid molecules and conjugates. This approach, a cornerstone of modern medicinal chemistry, involves covalently linking the benzofuran scaffold to other pharmacologically active moieties to create a single molecular entity with potentially synergistic or enhanced biological properties. The primary alcohol functional group of this compound is a key reactive handle for such modifications, enabling the formation of stable ether or ester linkages.

One notable strategy for creating these complex structures is the Mitsunobu reaction, a versatile and widely used method in organic synthesis for the alkylation of acidic nucleophiles. nih.govnih.govtcichemicals.com This reaction facilitates the coupling of an alcohol with a pronucleophile, such as a phenol (B47542) or a secondary amine, under mild conditions. The reaction typically employs a combination of a phosphine, like triphenylphosphine (TPP), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govnih.govtcichemicals.com A key feature of the Mitsunobu reaction is that it proceeds with the inversion of configuration at the alcohol's stereocenter, a crucial aspect for controlling the stereochemistry of the final product. nih.gov

The general procedure for such a synthesis involves dissolving the substituted phenol or secondary amine, this compound, triphenylphosphine, and triethylamine in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.gov The reaction mixture is then cooled, and a solution of DIAD in THF is added dropwise. nih.gov This process allows for the controlled formation of the desired hybrid structure.

Below is a data table outlining a representative example of a hybrid structure that can be formed from this compound.

| Starting Material | Conjugated Moiety (Example) | Linkage Type | Synthetic Method | Potential Hybrid Structure |

|---|---|---|---|---|

| This compound | Substituted Phenol | Ether | Mitsunobu Reaction | (5-Methoxy-1-benzofuran-2-yl)methyl phenyl ether derivative |

Advanced Analytical Characterization in 5 Methoxy 1 Benzofuran 2 Yl Methanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By mapping the chemical environments of protons (¹H) and carbon-13 isotopes (¹³C), NMR allows for the complete assignment of the molecule's structure.

One-dimensional NMR provides foundational information about the structure of (5-Methoxy-1-benzofuran-2-yl)methanol. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum identifies the number of unique carbon atoms.

In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons on the benzofuran (B130515) ring, the methoxy (B1213986) group protons, the methylene (B1212753) protons of the hydroxymethyl group, and the furan (B31954) ring proton. The integration of these signals corresponds to the number of protons in each environment.

The ¹³C NMR spectrum complements this by showing signals for each carbon atom, including the aromatic carbons, the methoxy carbon, the methylene carbon, and the carbons of the benzofuran core. The chemical shifts are indicative of the electronic environment of each carbon.

Please note: The following tables contain illustrative, predicted data based on established principles of NMR spectroscopy, as a complete, published experimental dataset for this specific compound was not available in the searched literature.

Table 1: Illustrative ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.40 | d | 1H | H-7 |

| ~7.05 | d | 1H | H-4 |

| ~6.90 | dd | 1H | H-6 |

| ~6.75 | s | 1H | H-3 |

| ~4.80 | s | 2H | -CH₂OH |

| ~3.85 | s | 3H | -OCH₃ |

Table 2: Illustrative ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~156.0 | C-5 |

| ~155.5 | C-7a |

| ~150.0 | C-2 |

| ~128.5 | C-3a |

| ~112.5 | C-7 |

| ~111.8 | C-4 |

| ~104.0 | C-6 |

| ~102.0 | C-3 |

| ~58.0 | -CH₂OH |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. dea.govsemanticscholar.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. dea.gov For this compound, an HSQC spectrum would show cross-peaks connecting the signal for H-3 to C-3, H-4 to C-4, H-6 to C-6, H-7 to C-7, the methylene protons to the methylene carbon, and the methoxy protons to the methoxy carbon. This confirms the direct one-bond C-H connections.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are two or three bonds apart. dea.gov This is crucial for piecing together the molecular skeleton. Key expected correlations for this compound would include:

The methoxy protons (-OCH₃) showing a correlation to C-5.

The methylene protons (-CH₂OH) showing correlations to C-2 and C-3.

The furan proton (H-3) showing correlations to C-2, C-3a, and the methylene carbon.

Aromatic protons showing correlations to neighboring and quaternary carbons, confirming the substitution pattern on the benzene (B151609) ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. dea.gov A key spatial correlation in a NOESY spectrum would be between the methoxy protons (-OCH₃) and the aromatic proton at H-4 or H-6, depending on spatial proximity, which helps to confirm the regiochemistry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and providing structural information through the analysis of fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The sample is vaporized and separated on a GC column before entering the mass spectrometer, where it is ionized, typically by electron ionization (EI). rsc.org The resulting mass spectrum shows the molecular ion (M⁺) peak, which confirms the molecular weight, and a series of fragment ions that form a unique fingerprint for the compound.

For this compound, the molecular weight is 178.18 g/mol . In an EI mass spectrum, the molecular ion peak would be expected at m/z = 178. Key fragmentation pathways would likely involve the loss of the hydroxyl radical (·OH, M-17), the loss of the entire hydroxymethyl group (·CH₂OH, M-31), or cleavage of the methoxy group. The most stable fragment is often the benzofuranylmethylium cation, which arises from the cleavage of the C-C bond alpha to the furan ring.

Table 3: Illustrative EI-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |

|---|---|

| 178 | [M]⁺ (Molecular Ion) |

| 177 | [M-H]⁺ |

| 161 | [M-OH]⁺ |

| 149 | [M-CH₂OH]⁺ |

| 147 | [M-OCH₃]⁺ or [M-H-CH₂O]⁺ |

| 131 | [M-H-H₂O-CO]⁺ (Benzotropylium ion) |

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar, non-volatile molecules. scbt.com It generates ions directly from a solution, typically by forming a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. This technique is often coupled with liquid chromatography (LC-ESI-MS). For this compound, ESI-MS in positive ion mode would be expected to produce a strong signal at m/z 179.1 for the [M+H]⁺ ion, confirming the molecular weight with high accuracy. Because it is a soft technique, fragmentation is minimal compared to EI, making it ideal for molecular weight determination.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of ions. In a typical experiment, a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 179 from ESI) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed. This provides detailed structural information and confirms the identity of the precursor ion.

For the [M+H]⁺ ion of this compound, characteristic MS/MS fragmentations would include the neutral loss of water (H₂O) to give an ion at m/z 161, and the loss of formaldehyde (B43269) (CH₂O) to give an ion at m/z 149. Further fragmentation can provide deeper structural insights.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. For this compound, the IR spectrum provides clear evidence for its key structural features: the hydroxyl (-OH), methoxy (-OCH₃), and benzofuran core structures.

Detailed analysis of the IR spectrum reveals characteristic absorption bands. The presence of the hydroxyl group is typically confirmed by a broad absorption band in the region of 3600–3200 cm⁻¹. The C-O stretching vibration of this primary alcohol group also gives rise to a signal. The methoxy group (-OCH₃) is identified by its characteristic C-H stretching vibrations, which are typically observed around 2950-2850 cm⁻¹, and a distinct C-O stretching band. nih.gov

The benzofuran ring system itself contributes to a complex fingerprint region in the spectrum. Key absorptions include the aromatic C=C stretching vibrations within the benzene ring, typically appearing in the 1610-1450 cm⁻¹ range. The ether C-O-C stretching vibrations of the furan ring and the methoxy group are expected around 1260-1030 cm⁻¹. nih.gov The specific absorption frequencies for the related compound 5-Methoxy-2-benzofuran-1(3H)-one have been reported, providing a useful reference for the vibrations associated with the 5-methoxy-substituted benzofuran skeleton. nih.gov

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl | O-H Stretch | 3600 - 3200 (broad) | |

| Methoxy, Alkyl | C-H Stretch | 2950 - 2850 | nih.gov |

| Aromatic Ring | C=C Stretch | 1610 - 1450 | nih.gov |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking.

While the specific crystal structure of this compound is not widely published, analysis of closely related benzofuran derivatives provides significant insight into the expected solid-state conformation. nih.govscispace.com For instance, studies on other hydroxyl-containing benzofurans suggest that the hydroxyl group would be a key participant in forming intermolecular hydrogen bonds. It is common for such molecules to form centrosymmetric dimers in the crystal lattice through O–H⋯O interactions between the hydroxyl groups of two molecules.

Table 2: Typical Crystallographic Data for Benzofuran Derivatives

| Parameter | Typical Finding | Significance | Reference |

|---|---|---|---|

| Crystal System | Monoclinic, Orthorhombic | Describes the basic shape of the unit cell | nih.gov |

| Space Group | e.g., P2₁/n, P-1 | Defines the symmetry elements within the unit cell | nih.gov |

| Intermolecular Interactions | O-H···O Hydrogen Bonding | Dictates molecular packing and influences physical properties | |

| C-H···O Interactions | Contribute to the stability of the crystal lattice | nih.gov | |

| π–π Stacking | Influences electronic properties and crystal density | mdpi.com |

Chromatographic Purification and Purity Assessment Techniques

The synthesis of this compound typically results in a crude product mixture containing unreacted starting materials, byproducts, and the desired compound. Chromatographic techniques are essential for isolating the target molecule and assessing its purity.

Column Chromatography is the primary method for purification on a preparative scale. In this technique, the crude mixture is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. scispace.comnih.govmdpi.com An eluent, or mobile phase, is passed through the column to separate the components based on their differential adsorption to the silica gel. The polarity of the eluent is critical and is often optimized to achieve the best separation. Common solvent systems reported for the purification of related benzofuran derivatives include chloroform, hexane-ethyl acetate (B1210297) mixtures, and n-hexane-dichloromethane mixtures. scispace.comnih.govmdpi.com

Thin-Layer Chromatography (TLC) is used extensively to monitor the progress of a chemical reaction and to identify the appropriate solvent system for column chromatography. nih.govmdpi.comosf.io A small spot of the reaction mixture is applied to a silica-coated plate, which is then developed in a solvent chamber. The separation is visualized, often under UV light, and the retention factor (Rf) is calculated for each spot. mdpi.com

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques for assessing the final purity of the compound. GC is suitable for volatile and thermally stable compounds and can be coupled with a mass spectrometer (GC-MS) for definitive identification of components. dea.govresearchgate.net HPLC is a versatile technique used for both analytical and preparative separations of a wide range of compounds.

Table 3: Common Chromatographic Conditions for Benzofuran Derivatives

| Technique | Stationary Phase | Mobile Phase / Eluent | Purpose | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Chloroform | Purification | scispace.com |

| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate | Purification | nih.gov |

| Column Chromatography | Silica Gel | n-Hexane:CH₂Cl₂ | Purification | mdpi.com |

| Flash Chromatography | Silica Gel | Not specified | Isomer Separation | nih.gov |

| Thin-Layer Chromatography (TLC) | Silica Gel | Chloroform:Methanol (B129727) | Reaction Monitoring | nih.gov |

Computational and Theoretical Investigations of 5 Methoxy 1 Benzofuran 2 Yl Methanol and Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. physchemres.org By calculating the electron density, DFT can predict a wide range of molecular properties, offering a theoretical framework to understand the behavior of (5-Methoxy-1-benzofuran-2-yl)methanol and its analogs. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. rsc.orgrsc.org

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites of a molecule. rsc.orgrsc.org It maps the electrostatic potential onto the electron density surface, visually representing the regions most susceptible to electrophilic and nucleophilic attack. In MEP maps, red areas indicate electron-rich regions (negative potential), which are prone to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are susceptible to nucleophilic attack. rsc.orgsemanticscholar.org Green regions represent neutral potential.

For benzofuran (B130515) derivatives, MEP analysis can pinpoint the specific atoms or functional groups that are likely to engage in intermolecular interactions, such as hydrogen bonding, which is crucial for ligand-receptor binding. bhu.ac.in For instance, the oxygen atoms of the methoxy (B1213986) and hydroxyl groups in this compound would be expected to be electron-rich sites, while the hydrogen atoms of the hydroxyl group would be electron-poor.

| Region | Color | Potential (kcal/mol) | Interpretation |

|---|---|---|---|

| Oxygen of Carbonyl | Red | -50 to -30 | High electron density, susceptible to electrophilic attack. |

| Aromatic Hydrogens | Blue | +20 to +40 | Low electron density, susceptible to nucleophilic attack. |

| Benzene (B151609) Ring | Green | -10 to +10 | Neutral potential. |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, representing the nucleophilic character of a molecule. Conversely, the LUMO is the orbital most likely to accept electrons, indicating the electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For benzofuran derivatives, FMO analysis can predict their reactivity in various chemical reactions and their potential to interact with biological targets. bhu.ac.in

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.2 | Energy of the highest occupied molecular orbital. |

| ELUMO | -1.8 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 4.4 | Indicates molecular stability and reactivity. |

DFT calculations can also be used to predict the thermodynamic properties of molecules, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. rsc.orgrsc.org These calculations are essential for understanding the stability of different conformations of a molecule and for predicting the spontaneity of chemical reactions. For this compound and its derivatives, thermodynamic calculations can help to identify the most stable isomer and to predict the feasibility of its synthesis. rsc.org

| Thermodynamic Parameter | Value |

|---|---|

| Zero-point vibrational energy (kcal/mol) | 150.5 |

| Enthalpy (kcal/mol) | 160.2 |

| Gibbs Free Energy (kcal/mol) | 125.8 |

| Entropy (cal/mol·K) | 115.4 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the binding affinity. jbcpm.comnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of ligand-receptor interactions. bipublication.comderpharmachemica.com

For this compound and its derivatives, molecular docking studies can identify potential protein targets and predict their binding modes. mdpi.com By analyzing the interactions between the ligand and the amino acid residues in the active site of the receptor, researchers can gain insights into the key structural features required for biological activity. derpharmachemica.com For example, docking studies of benzofuran derivatives have revealed their potential to inhibit enzymes such as EGFR kinase and Aurora A kinase, which are implicated in cancer. nih.govbipublication.com

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Indicates a strong binding affinity between the ligand and the target. |

| Interacting Residues | Lys745, Met793, Asp855 | Amino acids in the active site that form hydrogen bonds or hydrophobic interactions with the ligand. |

| Inhibition Constant (Ki) (µM) | 0.5 | A measure of the potency of the inhibitor. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.neteurjchem.comresearchgate.net By identifying the physicochemical properties, or "descriptors," that are most correlated with activity, QSAR models can be used to predict the activity of new, untested compounds. nih.gov

For benzofuran derivatives, QSAR studies can help to optimize their structure to enhance a desired biological activity, such as antioxidant or anticancer effects. researchgate.netsciopen.com Descriptors used in QSAR models for benzofurans can include electronic properties (e.g., HOMO and LUMO energies), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). researchgate.net Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common statistical methods used to build QSAR models. researchgate.netnih.gov

| Descriptor | Description | Relevance |

|---|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Related to the size and bioavailability of the molecule. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of the hydrophobicity of the molecule. |

| Topological Polar Surface Area (TPSA) | The surface area of all polar atoms in a molecule. | Related to the permeability of the molecule across cell membranes. |

| Number of Rotatable Bonds | The number of bonds that allow free rotation around them. | Related to the conformational flexibility of the molecule. |

Drug-Likeness and ADME Prediction

In the early stages of drug discovery, it is crucial to assess the "drug-likeness" of a compound, which refers to its similarity to known drugs in terms of its physicochemical properties. ymerdigital.com Additionally, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is essential for evaluating its potential as a drug candidate. nih.govchemrevlett.com

Computational tools can be used to predict the drug-likeness of this compound and its derivatives based on rules such as Lipinski's Rule of Five. ymerdigital.com These rules provide guidelines for properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. ymerdigital.com ADME prediction models can forecast parameters such as oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. nih.gov These in silico predictions help to prioritize compounds with favorable pharmacokinetic profiles for further development.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Lipinski's Rule of Five Violations | 0 | The compound is predicted to have good oral bioavailability. |

| Oral Bioavailability | High | The compound is likely to be well-absorbed when taken orally. |

| Blood-Brain Barrier Permeability | Low | The compound is not expected to cross the blood-brain barrier. |

| CYP2D6 Inhibition | No | The compound is not predicted to inhibit a key drug-metabolizing enzyme. |

Biological Activity Profiling and Mechanistic Elucidation of Benzofuran Derived Methanols

Anticancer and Antitumor Activities

Benzofuran (B130515) derivatives have emerged as a significant class of compounds with potential anticancer activity, demonstrating the ability to inhibit the growth of various cancer cells through diverse mechanisms. nih.govnih.govmdpi.com Research indicates that these compounds can influence cell signaling pathways, gene expression, and cellular metabolism to exert their cytotoxic effects.

In Vitro Cytotoxicity against Cancer Cell Lines

The anticancer potential of benzofuran derivatives is often initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. Halogenated derivatives of benzofuran, in particular, have shown significant cytotoxic activity. nih.govmdpi.com For instance, a study on two such derivatives, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8), revealed notable activity against several human cancer cell lines. nih.gov

Compound 8, which features a methoxy (B1213986) group at the 5-position similar to the subject compound, demonstrated significant cytotoxic activity against both human lung adenocarcinoma (A549) and human liver cancer (HepG2) cells. nih.gov This suggests that the 5-methoxy-benzofuran scaffold is a promising structural motif for developing cytotoxic agents. The multifaceted actions of these derivatives have positioned them as a subject of significant research in the development of novel cancer therapies. nih.gov

Table 1: In Vitro Cytotoxicity of a 5-Methoxy-Benzofuran Derivative (Compound 8) nih.gov

| Cell Line | Cancer Type | Compound | Activity |

|---|---|---|---|

| A549 | Lung Cancer | Compound 8 | Significant |

| HepG2 | Liver Cancer | Compound 8 | Significant |

Induction of Apoptosis and Cell Cycle Modulation

A primary mechanism through which benzofuran derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle. nih.govnih.govnih.gov Studies have shown that these compounds can trigger apoptosis through both caspase-dependent and caspase-independent pathways. nih.govnih.gov

The 5-methoxy-benzofuran derivative, Compound 8, was found to possess proapoptotic properties. nih.gov Further investigation into its mechanism revealed that it caused cell cycle arrest at the S and G2/M phases in A549 lung cancer cells. nih.gov Another novel benzofuran lignan derivative has also been reported to efficiently arrest Jurkat T lymphocytes in the G2/M phase of the cell cycle, subsequently inducing apoptosis and inhibiting cell growth. nih.gov These findings indicate that benzofuran compounds can disrupt the normal progression of the cell cycle in cancer cells, leading to their demise.

Mechanisms Involving Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) is another key mechanism implicated in the anticancer activity of benzofuran derivatives. nih.govnih.gov Cancer cells often exhibit higher levels of endogenous ROS compared to normal cells, making them more susceptible to agents that further increase oxidative stress. nih.govnih.gov An excessive accumulation of ROS can lead to cellular damage, cell cycle arrest, and apoptosis. nih.govmdpi.com

Research has shown that some benzofuran derivatives can increase oxidative stress, leading to cancer cell death. nih.gov For example, the 5-methoxy-benzofuran derivative, Compound 8, exhibited strong pro-oxidative effects, contributing to its cytotoxic and proapoptotic properties. nih.gov It has also been reported that elevated ROS concentrations can cause mitochondrial membrane depolarization, facilitating the release of pro-apoptotic molecules. nih.gov This strategy of targeting cancer cells by enhancing their oxidative stress levels is a promising avenue for therapeutic intervention. nih.gov

Targeting Specific Enzymes (e.g., PI3K, VEGFR-2, HIV-1 PR)

The structural versatility of the benzofuran scaffold allows for its incorporation into molecules designed to target specific enzymes involved in cancer progression and other diseases. While various derivatives have been synthesized and evaluated for such purposes, specific data on the inhibitory activity of (5-Methoxy-1-benzofuran-2-yl)methanol against enzymes like PI3K, VEGFR-2, or HIV-1 protease is not extensively detailed in the current body of research.

However, the broader class of benzofuran-containing molecules has been explored for various enzymatic targets. For instance, complex derivatives have been designed as potent HIV-1 protease inhibitors. researchgate.netnih.gov The hydroxymethyl group present in this compound is critical for forming hydrogen bonds, a key interaction for binding within enzyme active sites. This structural feature suggests that it could be a valuable building block for designing targeted enzyme inhibitors, though specific activity against PI3K, VEGFR-2, or HIV-1 PR requires further investigation.

Inhibition of Pro-inflammatory Mediators (e.g., IL-6)

Chronic inflammation is a known contributor to cancer development and progression. The pro-inflammatory cytokine Interleukin-6 (IL-6) has been associated with increased mortality in various conditions and plays a role in the tumor microenvironment. nih.gov Benzofuran derivatives have demonstrated the ability to modulate inflammatory responses.

Specifically, halogenated benzofuran derivatives, including the 5-methoxy derivative Compound 8, were found to decrease IL-6 secretion in tested cancer cell lines, with a particularly strong effect observed in HepG2 cells. nih.gov Similarly, a synthetic aurone, a type of benzofuranone, was shown to downregulate the expression of pro-inflammatory cytokines, including IL-6, at the transcriptional level in macrophage cells. ijper.org These findings highlight the potential of methoxy-benzofuran structures to act as anti-inflammatory agents, which could complement their direct anticancer activities.

Antimicrobial, Antibacterial, and Antifungal Activities

The benzofuran scaffold is a core component of many compounds exhibiting a broad spectrum of antimicrobial activities. nih.govmdpi.comnih.gov Derivatives have been synthesized and tested against a variety of Gram-positive and Gram-negative bacteria, as well as several fungal strains, often showing moderate to excellent activity. nih.govniscpr.res.in

The presence of a methoxy group on the benzofuran ring has been noted to enhance antibacterial activity. nih.gov For instance, derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been prepared and evaluated for their antimicrobial potential. nih.gov Furthermore, novel benzofuran-isoxazole hybrid molecules containing a methoxy group at the 5-position have shown potent activity against tested microbes. niscpr.res.inniscpr.res.in Naturally occurring benzofurans, such as ailanthoidol, also exhibit notable antiviral, antioxidant, and antifungal properties. mdpi.commdpi.com Additionally, synthetic benzofuran-5-ol derivatives have been identified as promising antifungal agents against Candida, Aspergillus species, and Cryptococcus neoformans. researchgate.net This collective evidence underscores the potential of this compound and related structures as leads for the development of new antimicrobial agents.

Table 2: Examples of Antimicrobial Activity in Methoxy-Benzofuran Derivatives

| Compound Class | Target Microbes | Observed Activity | Reference |

|---|---|---|---|

| Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives | Gram-positive cocci, Gram-negative rods, yeasts | Potential antimicrobial activity | nih.gov |

| Benzofuran-isoxazole hybrids with 5-methoxy group | Gram-positive and Gram-negative bacteria, dermatophytes | Moderate to excellent activity | niscpr.res.inniscpr.res.in |

| Benzofuran-isoxazole hybrids with methoxy group | Various bacterial strains | Enhanced antibacterial activity | nih.gov |

| Benzofuran-5-ol derivatives | Candida, Aspergillus, Cryptococcus neoformans | Good antifungal activity | researchgate.net |

Activity against Gram-Positive and Gram-Negative Strains

Research into derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate revealed antimicrobial activity against a selection of Gram-positive cocci and Gram-negative rods. nih.gov Similarly, various novel benzofuran-isoxazole hybrids have been synthesized and shown to possess moderate to excellent activity against both Gram-positive and Gram-negative bacterial strains. niscpr.res.innih.gov For instance, certain synthetic 2-arylbenzofuran derivatives, particularly those with sulfonyl groups, have demonstrated good to excellent activity against various bacterial strains. researchgate.net The inhibitory effects are often influenced by the nature and position of substituents on the benzofuran ring system, which can modulate the compound's interaction with bacterial targets. rsc.orgnih.gov The inhibitory activity of some synthesized benzofuran compounds against Gram-negative bacteria has been reported to be higher than against Gram-positive bacteria. nih.gov

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives

Data synthesized from studies on various benzofuran derivatives, not this compound specifically. nih.govniscpr.res.in

Antimycobacterial Potential

The benzofuran scaffold has emerged as a promising foundation for the development of novel antimycobacterial agents. researchgate.net In recent years, this moiety has been recognized for its potent antituberculosis potential. researchgate.net While specific tests on this compound are not documented, numerous studies on related structures highlight this promise.

For example, a series of novel benzofuran-isatin hybrids were designed, synthesized, and evaluated for their in vitro activity against both drug-susceptible (Mycobacterium tuberculosis H37Rv) and multi-drug resistant (MDR-TB) strains. nih.gov Several of these hybrids exhibited significant antimycobacterial effects, with Minimum Inhibitory Concentrations (MIC) ranging from 0.25 to 8 µg/mL. Notably, hybrid 8f from this series was found to be the most active compound against both H37Rv (MIC: 0.25 µg/mL) and MDR-TB strains (MIC: 0.5 µg/mL), showing significantly greater potency against MDR-TB than the first-line drugs rifampicin (B610482) and isoniazid. nih.gov Other research has focused on 1,3,4-oxadiazole derivatives, with some compounds showing activity against M. smegmatis, a non-pathogenic model organism for TB research. msptm.org

Antioxidant Properties

Many natural and synthetic compounds containing a benzofuran core have been reported to possess antioxidant properties. rsc.orgnih.gov This activity is often attributed to the ability of the phenolic or heterocyclic ring system to donate electrons or hydrogen atoms to neutralize free radicals.

Radical Scavenging Assays (e.g., DPPH, FRAP, ORAC)

Standard assays are used to quantify the antioxidant and radical-scavenging ability of compounds. While specific DPPH, FRAP, or ORAC assay results for this compound are not available, studies on related structures provide insight into the potential of this chemical class.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This assay measures a compound's ability to donate a hydrogen atom. Studies on a series of benzofuran hydrazones showed that the antioxidant capacity was directly related to the number of hydroxyl groups on the arylidene ring. unica.it A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were also evaluated, with some compounds showing moderate radical scavenging activity. rsc.orgnih.gov For example, one such derivative showed 23.5% inhibition of DPPH radical formation at a concentration of 100 μM. rsc.orgnih.gov

FRAP (Ferric Reducing Antioxidant Power) Assay : This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Benzofuran hydrazones have been tested using the FRAP assay, demonstrating measurable antioxidant capacity. unica.it

ORAC (Oxygen Radical Absorbance Capacity) Assay : This assay measures the ability to quench peroxyl radicals. Several benzofuran derivatives, particularly benzofuran hydrazones, have demonstrated a significant capacity to inhibit the oxidative degradation of a fluorescent molecule in this assay, confirming a potent antioxidant profile. unica.it

Table 2: Antioxidant Activity of a 7-Methoxy-benzofuran Derivative

```*This table presents data for a related compound to illustrate the antioxidant potential of the methoxy-benzofuran scaffold.*

Anti-inflammatory and Analgesic Effects

The benzofuran scaffold is present in many compounds exhibiting anti-inflammatory and analgesic activities. nih.govnih.govnih.govAlthough this compound has not been specifically evaluated, related natural and synthetic benzofurans have shown significant effects in preclinical models.

Benzofuran-type stilbenes, such as moracin O and moracin P isolated from Cortex Mori Radicis (mulberry root bark), have demonstrated remarkable inhibition of acetic acid-induced pain in animal models, indicating potent analgesic activity. researchgate.netnih.govSynthetic benzofuran derivatives have also been developed as anti-inflammatory agents. For instance, certain novel heterocyclic/benzofuran hybrids were found to be potent inhibitors of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. mdpi.comThe anti-inflammatory mechanism for some of these compounds involves the inhibition of the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response.

mdpi.comcnr.it

Antiviral Activities (including Anti-HIV)

Benzofuran and its derivatives have been identified as a versatile scaffold for the development of antiviral agents, including those active against the Human Immunodeficiency Virus (HIV).

rsc.orgnih.govmdpi.com

While no anti-HIV or general antiviral data exists specifically for this compound, related compounds have shown promise. A study on novel 3-benzoylbenzofurans and their corresponding pyrazole (B372694) derivatives identified compounds with potent anti-HIV-1 activity. nih.govFor example, the fluorinated pyrazole derivative 5f , synthesized from a 5-methoxybenzoylbenzofuran precursor, exhibited an IC₅₀ value of 0.39 ± 0.13 μM against an HIV-1 pseudovirus. nih.govOther studies have confirmed weak to moderate anti-HIV-1 activity in different classes of benzofuran derivatives.

researchgate.netresearchgate.net

More recently, the benzofuran scaffold has been identified as a novel basis for developing broad-spectrum antiviral agents through a different mechanism. A series of benzofuran derivatives were identified as agonists of the Stimulator of Interferon Genes (STING) pathway. nih.govnih.govBy activating STING, these compounds induce the production of Type I interferons, which play a crucial role in the innate immune response to viral infections. Several of these derivatives demonstrated potent inhibition of human coronaviruses, including SARS-CoV-2, at nanomolar concentrations.

nih.govTable 3: Anti-HIV-1 Activity of a Benzofuran-Derived Pyrazole

Data from a study on compounds derived from benzofuran precursors.

nih.gov

Compound Names Table

Compound Name Mentioned in Article This compound Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate Glucosamine-6-phosphate 2,2-diphenyl-1-picrylhydrazyl (DPPH) 7-methoxy-N-(3-hydroxyphenyl)benzofuran-2-carboxamide Moracin O Moracin P Nevirapine Rifampicin Isoniazid

Antiviral Activities (including Anti-HIV)

HIV-1 Reverse Transcriptase and Protease Inhibition

Research into the anti-HIV activity of benzofuran derivatives has identified several compounds with inhibitory effects on key viral enzymes. While specific studies on this compound are not extensively documented in publicly available literature, the broader class of benzofuran-containing molecules has shown promise as both HIV-1 reverse transcriptase (RT) and protease (PR) inhibitors.

Some benzofuran-carboxamide derivatives, for instance, have demonstrated dual activity against both RT and PR, highlighting the potential of the benzofuran scaffold in the development of antiretroviral agents nih.gov. The general antiviral potential of benzofuran derivatives is also recognized, with various analogs showing activity against different viruses mdpi.com. The exploration of novel heterocyclic compounds, including those with a benzofuran core, continues to be an active area of research for identifying new anti-HIV agents.

Table 1: Anti-HIV Activity of Selected Benzofuran and Related Derivatives This table presents data on related compounds to illustrate the potential of the benzofuran scaffold, as specific data for this compound is not available.

| Compound Class | Target | Activity/Potency | Reference |

| Pyrazole-piperidine | HIV-RT, CCR5, CXCR4 | IC50 of 9 µM, 0.8 µM, and 3.8 µM respectively | nih.gov |

| Pyrazole derivatives | HIV-1 RT | IC50 values of 0.93 and 1.28 µM | nih.gov |

| Benzofuran-carboxamides | HIV-1 RT and PR | Dual inhibition | nih.gov |

Neuropharmacological and Central Nervous System (CNS) Activities

The structural characteristics of this compound suggest its potential interaction with neuroreceptors, a hypothesis supported by research on analogous compounds.

A key study by Tomaszewski et al. in 1992 explored benzofuran bioisosteres of hallucinogenic tryptamines, providing foundational insights into their affinity for serotonin receptors nih.govdoi.orgpsu.edu. The research involved the synthesis and evaluation of benzofuran analogues of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and 5-methoxy-α-methyltryptamine. These compounds were assessed for their binding affinity at 5-HT2 and 5-HT1A receptors in rat brain homogenates nih.gov.

The findings indicated that the benzofuran derivatives generally exhibited a lower affinity for the 5-HT2 receptor compared to their indole counterparts. Specifically, the primary and tertiary amine benzofurans had approximately one-third and one-sixth the affinity of the corresponding indoles, respectively nih.govpsu.edu. In contrast, the affinity for the 5-HT1A receptor was less affected by the indole-to-benzofuran substitution, with only a 20-30% decrease observed nih.govpsu.edu. This suggests that the 5-HT1A receptor is less selective regarding the indole versus benzofuran nucleus nih.gov. Despite the reduced affinity, all the studied benzofuran compounds displayed a higher affinity for the 5-HT2 receptor over the 5-HT1A receptor nih.gov. These findings propose that benzofurans could serve as valuable scaffolds in the design of novel serotonin receptor ligands nih.govpsu.edu.

The structural similarity of certain benzofuran derivatives to known psychoactive substances has prompted investigations into their psychoactive properties. The aforementioned study by Tomaszewski et al. laid the groundwork by examining benzofuran bioisosteres of known hallucinogenic tryptamines nih.govdoi.orgpsu.edu.

Further research on a range of psychoactive benzofurans has shown that they can act as indirect monoamine agonists, interacting with monoamine transporters in a manner similar to MDMA. These compounds were also found to interact with serotonin receptors, which likely contributes to their psychoactive effects. Many of the studied benzofurans were identified as partial agonists of the 5-HT2A receptor and also acted as agonists at the 5-HT2B receptor dea.gov. The psychoactive profile of these benzofurans is thought to result in entactogenic properties akin to those of MDMA dea.gov.

Table 2: Serotonin Receptor Affinity of Benzofuran Analogues Compared to Indole Isosteres Data generalized from the findings of Tomaszewski et al. (1992) for benzofuran bioisosteres of hallucinogenic tryptamines.

| Receptor | Compound Class | Relative Affinity Compared to Indole Isosteres | Reference |

| 5-HT2 | Primary Amine Benzofurans | ~33% | nih.govpsu.edu |

| Tertiary Amine Benzofurans | ~17% | nih.govpsu.edu | |

| 5-HT1A | Benzofurans (general) | ~70-80% | nih.govpsu.edu |

Other Pharmacological Activities

Beyond its neuropharmacological profile, the benzofuran nucleus is associated with a range of other therapeutic potentials.

While direct studies on this compound are lacking, the broader family of benzofuran derivatives has been investigated for its antidiabetic properties. Compounds containing the benzofuran moiety have demonstrated significant antidiabetic potential acs.org. For instance, a series of benzofuran-based chromenochalcones were synthesized and evaluated for their antihyperglycemic activity in streptozotocin-induced diabetic rat models acs.org. Certain compounds in this series were effective in decreasing blood glucose levels acs.org. The antidiabetic activity of some medicinal plants has been attributed to the presence of compounds containing benzofuran structures.

The anticonvulsant potential of benzofuran derivatives has also been a subject of scientific inquiry. Although specific data for this compound is not available, various synthesized benzofuran derivatives have been tested for their anticonvulsant activity. For example, certain furochromone, benzofuran, and flavone derivatives substituted with thiosemicarbazide or thiazolidin-4-one moieties have shown anticonvulsant effects in animal models mdpi.com. Some of these compounds provided 100% protection in the subcutaneous pentylenetetrazole (scPTZ) induced seizures test mdpi.com. Another study reported that newly synthesized benzotriazole and benzofuran-based heterocycles were found to possess anticonvulsant activities mdpi.com. These findings suggest that the benzofuran scaffold is a promising template for the development of new anticonvulsant agents.

Immunomodulatory Effects

The benzofuran scaffold, a core component of this compound, is recognized in medicinal chemistry as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. bepls.com Derivatives of benzofuran have been the subject of extensive research, which has revealed a wide spectrum of pharmacological activities, including significant immunomodulatory and anti-inflammatory properties. bepls.comtaylorandfrancis.comresearchgate.net While direct studies on this compound are not extensively detailed in available literature, the broader family of benzofuran-derived compounds offers substantial insight into its potential immunomodulatory profile.

Research indicates that the immunomodulatory action of benzofuran derivatives is frequently linked to their ability to suppress key inflammatory pathways. mdpi.com A primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.gov NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.govnih.gov Certain synthetic benzofuran derivatives have been shown to prevent the degradation of IκBα, an inhibitory protein, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. nih.gov This action effectively halts the transcription of inflammatory mediators.

In addition to the NF-κB pathway, benzofuran compounds have been found to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes key proteins such as ERK, JNK, and p38. mdpi.comnih.gov These pathways are instrumental in translating extracellular stimuli into cellular responses, including the production of inflammatory cytokines. mdpi.com By inhibiting the phosphorylation of these MAPK proteins, benzofuran derivatives can significantly down-regulate the inflammatory response. mdpi.comnih.gov

The consequence of inhibiting these signaling pathways is a marked reduction in the production and secretion of pro-inflammatory cytokines and mediators. Studies on various benzofuran derivatives consistently demonstrate a potent inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.commdpi.com Furthermore, these compounds have been shown to decrease the levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). mdpi.comnih.govnih.gov Some derivatives have also been found to modulate the CCL20/CCR6 chemokine axis, which is involved in the migration of immune cells, thereby representing another avenue of immunomodulation. nih.gov Certain novel benzofuran compounds have demonstrated the ability to shift microglia from a pro-inflammatory M1 phenotype to a neuroprotective M2 phenotype, highlighting their potential in managing neuroinflammation. nih.gov

The table below summarizes the inhibitory activities of several benzofuran derivatives on key inflammatory markers, illustrating the immunomodulatory potential inherent to this class of compounds.

| Compound | Target/Assay | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|---|

| Piperazine/benzofuran hybrid (5d) | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 52.23 ± 0.97 µM | mdpi.com |

| Aza-benzofuran (1) | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 17.3 µM | mdpi.com |

| Aza-benzofuran (4) | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 16.5 µM | mdpi.com |

| 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran (1) | Neutrophil Respiratory Burst | Human Neutrophils | 4.15 ± 0.07 µM | nih.gov |

| 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran (2) | Neutrophil Respiratory Burst | Human Neutrophils | 5.96 ± 0.37 µM | nih.gov |

| 2-arylbenzofuran (DK-1014) | Interleukin-6 (IL-6) Production | RAW 264.7 Macrophages | Potent Inhibition at 40 µM | nih.gov |

Potential Therapeutic and Non Drug Applications

Drug Discovery and Development Pipeline

The benzofuran (B130515) moiety is a cornerstone in the search for new therapeutic agents due to the wide spectrum of pharmacological activities its derivatives exhibit, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govnih.gov This versatility has made the benzofuran scaffold a focal point for drug invention and development. rsc.org